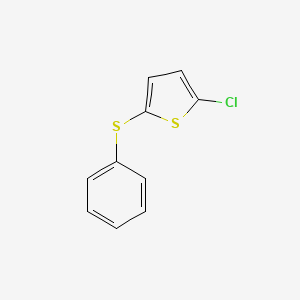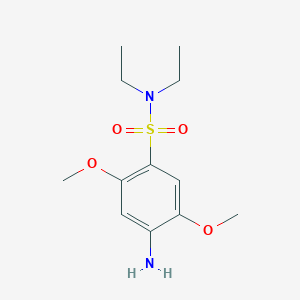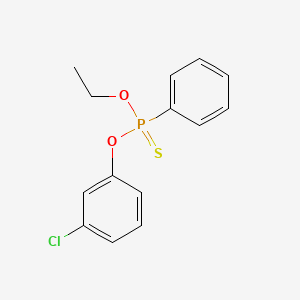
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphonothioate group, making it a potent inhibitor of certain enzymes in pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 3-chlorophenol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioate group to a phosphate group.
Reduction: Reduction reactions can modify the phenyl rings or the phosphonothioate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield O-(3-Chlorophenyl) O-ethyl phenylphosphate, while substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Researchers use it to investigate the effects of enzyme inhibition on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is utilized in the formulation of insecticidal products for agricultural use.
作用機序
The mechanism of action of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in pests . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the pest. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
類似化合物との比較
Similar Compounds
Uniqueness
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct reactivity and biological activity compared to similar compounds. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
特性
CAS番号 |
57856-19-6 |
|---|---|
分子式 |
C14H14ClO2PS |
分子量 |
312.8 g/mol |
IUPAC名 |
(3-chlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14ClO2PS/c1-2-16-18(19,14-9-4-3-5-10-14)17-13-8-6-7-12(15)11-13/h3-11H,2H2,1H3 |
InChIキー |
MLAHLJCEKZHCNQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
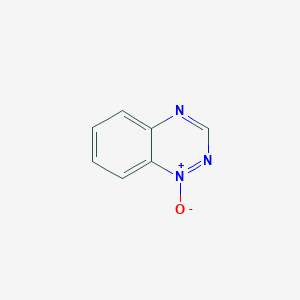
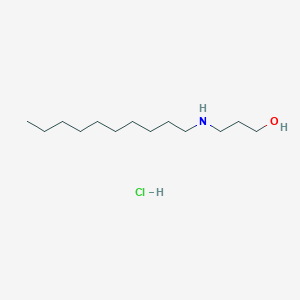
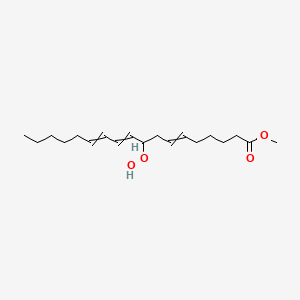
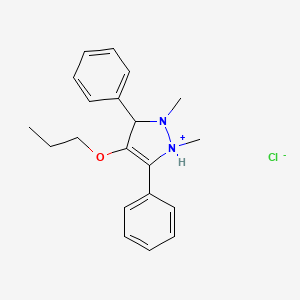
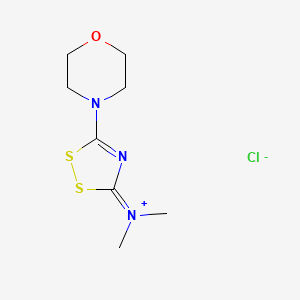
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
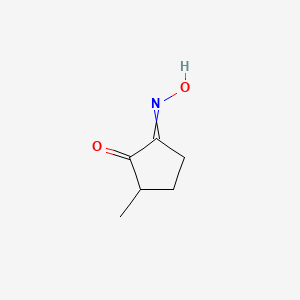
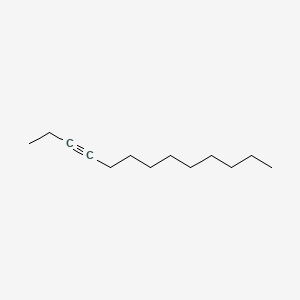
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
